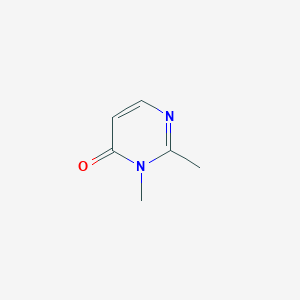

![molecular formula C8H10MgN2O8-2 B092343 Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) CAS No. 18962-61-3](/img/structure/B92343.png)

Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)

Descripción general

Descripción

The compound of interest, Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-), is not directly mentioned in the provided papers. However, the papers do discuss related complexes and reactions involving L-aspartic acid, which can provide insights into the synthesis and properties of similar compounds. For instance, the first paper describes the preparation and stereochemistry of a cobalt(III) complex with L-aspartic acid, which suggests that L-aspartic acid can form stable chelates with metal ions . The second paper discusses a method for producing L-aspartic acid bis(trimethylsilyl) ester, which is a derivative of L-aspartic acid and could be a precursor in the synthesis of various aspartic acid complexes .

Synthesis Analysis

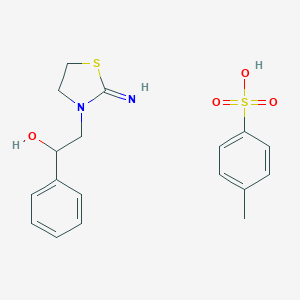

The synthesis of metal complexes involving L-aspartic acid typically involves the reaction of a metal ion with L-aspartic acid under controlled conditions. In the case of the cobalt(III) complex mentioned in the first paper, the reaction was carried out by reacting a cobalt(III) chloride complex with L-aspartic acid, leading to the formation of various stereoisomers . This suggests that a similar approach could be used to synthesize the dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) complex, possibly by reacting a magnesium salt with L-aspartic acid. The second paper provides a method for creating a silyl ester derivative of L-aspartic acid, which could be used in further reactions to introduce additional functional groups or to form complexes with metals .

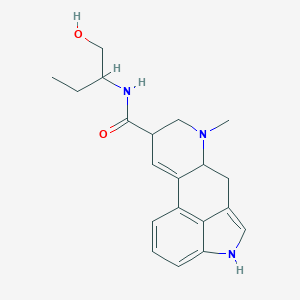

Molecular Structure Analysis

While the molecular structure of dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) is not directly analyzed in the provided papers, the structure of the cobalt(III) complex with L-aspartic acid is discussed in detail . The paper describes the formation of five- and six-membered chelate rings with the metal ion, which is a common feature in metal-aspartate complexes. This information can be extrapolated to suggest that the magnesium complex would also form chelate rings with L-aspartic acid, stabilizing the overall structure of the compound.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specific to dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-), but they do provide insights into the reactivity of L-aspartic acid complexes. The first paper indicates that the cobalt(III) complex can exist in various stereoisomeric forms, which may have different reactivities . The second paper shows that L-aspartic acid can be converted into a silyl ester, which can then react with acylating agents to form N-protected aspartic acids and dipeptides . These reactions highlight the versatility of L-aspartic acid in forming different types of compounds and could be relevant to the reactivity of the magnesium complex.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) are not discussed in the provided papers. However, the properties of metal-aspartate complexes can generally include solubility in water, stability in various pH conditions, and the ability to form crystalline structures. The stereochemistry of such complexes can also influence their physical properties, such as melting points and optical activity . The synthesis method involving the silyl ester derivative of L-aspartic acid suggests that the compound could be manipulated to enhance certain properties, such as solubility or reactivity .

Aplicaciones Científicas De Investigación

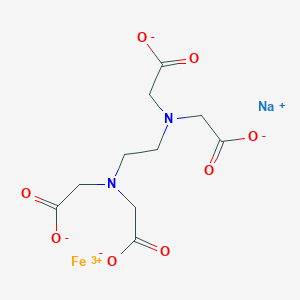

Chromate Complexes with L-aspartic acid : Research on similar complexes like bis(L-aspartato)chromium(III) has been conducted, focusing on the preparation and separation of isomers. These complexes involve L-aspartic acid as a tridentate ligand. Such studies are significant for understanding the structural and kinetic properties of these compounds (Grouhi-Witte & Weiss, 1976).

Kinetic Studies on Aspartatochelating Complexes : The bis(L-aspartato)chromium(II) complexes have been studied for their kinetic behavior, particularly in the context of ring-opening reactions. This research provides insights into the dynamic properties of such complexes (Ukwueze, 1986).

Spectroscopy and Characterization of Isomers : Studies have been conducted on the preparation and characterization of bis(L-aspartato) rhodate(III) and similar complexes. These investigations often involve spectroscopic methods like absorption, circular dichroism, and NMR to understand the properties and configurations of different isomers (Watabe, Furihata, & Odaka, 1984).

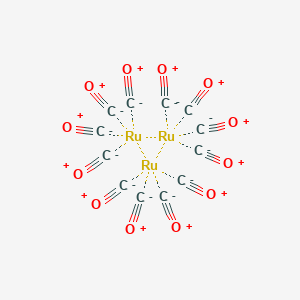

Reactivity of Bis(dihydrogen) Complexes : The reactivity of bis(dihydrogen) complexes, including their catalytic properties and interactions with other compounds, is an area of significant research interest. These studies are crucial for understanding the chemical behavior and potential applications of such complexes (Borowski et al., 2003).

Structure Analysis Through X-Ray Crystallography : X-ray crystallography has been used to determine the structure of bis(dihydrogen) complexes, offering detailed insights into the molecular arrangements and bonding characteristics of these compounds (Borowski et al., 2000).

Bioinspired Catalyst Studies : Research into bis(dithiolene)tungsten complexes, which are inspired by natural enzymatic systems, has been conducted. Such studies explore the catalytic activities of these complexes, particularly in hydrogen evolution, highlighting their potential applications in biochemical and industrial processes (Gomez-Mingot et al., 2015).

Safety And Hazards

The Safety Data Sheet (SDS) for Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) provides some information on safety measures. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water but do not induce vomiting .

Propiedades

IUPAC Name |

magnesium;(2S)-2-aminobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFJLMKHRCXLJO-DKWTVANSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5MgNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium L-aspartate | |

CAS RN |

18962-61-3, 2068-80-6 | |

| Record name | Magnesate(2-), bis[L-aspartato(2-)-.kappa.N,.kappa.O1]-, hydrogen (1:2), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Aspartic acid, magnesium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium dihydrogen di-L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.